molecular formula C15H22O B041317 Nonanophenone CAS No. 6008-36-2

Nonanophenone

Cat. No. B041317
CAS RN: 6008-36-2
M. Wt: 218.33 g/mol
InChI Key: PFUPABFCHVRLLY-UHFFFAOYSA-N
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Description

Nonanophenone, also known as 1-Phenyl-1-nonanone or n-Octyl phenyl ketone, is an aromatic ketone with the molecular formula C15H22O . It is a compound that consists of benzene substituted by a nonanoyl group .


Molecular Structure Analysis

Nonanophenone has a molecular weight of 218.335 Da . It has one hydrogen bond acceptor, no hydrogen bond donors, and eight freely rotating bonds . The polar surface area is 17 Ų, and the molar refractivity is 68.7±0.3 cm³ .


Physical And Chemical Properties Analysis

Nonanophenone has a density of 0.9±0.1 g/cm³ and a boiling point of 311.5±11.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C, and the enthalpy of vaporization is 55.2±3.0 kJ/mol . The flash point is 122.1±7.2 °C . The index of refraction is 1.493, and the molar volume is 236.5±3.0 cm³ .

Safety and Hazards

Nonanophenone should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest or breathe vapours/dust . Handle in accordance with good industrial hygiene and safety practice .

Mechanism of Action

1-Phenylnonan-1-one, also known as n-Nonanophenone or Nonanophenone, is a compound with the molecular formula C15H22O . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is primarily used in laboratory settings

Mode of Action

The mode of action of 1-Phenylnonan-1-one is currently unknown due to the lack of research in this area

properties

IUPAC Name

1-phenylnonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUPABFCHVRLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208819
Record name 1-Phenylnonan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylnonan-1-one

CAS RN

6008-36-2
Record name Nonanophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6008-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1-nonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006008362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylnonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylnonan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PHENYL-1-NONANONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions several alkyl phenyl ketones and their inhibitory effects on carbonyl reductase. How does nonanophenone compare to these other ketones in terms of its inhibitory potency?

A1: The research indicates that nonanophenone exhibits a much lower inhibitory potency against carbonyl reductase activity in pig heart cytosol compared to other alkyl phenyl ketones like hexanophenone, valerophenone, heptanophenone, butyrophenone, and propiophenone []. While the study doesn't delve into the specific reasons behind this lower potency, it suggests a potential correlation between the length of the alkyl chain and inhibitory potency.

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